1-(prop-2-yn-1-yl)-1H-imidazole 1-(prop-2-yn-1-yl)-1H-imidazole
Brand Name: Vulcanchem
CAS No.: 18994-77-9
VCID: VC21049242
InChI: InChI=1S/C6H6N2/c1-2-4-8-5-3-7-6-8/h1,3,5-6H,4H2
SMILES: C#CCN1C=CN=C1
Molecular Formula: C6H6N2
Molecular Weight: 106.13 g/mol

1-(prop-2-yn-1-yl)-1H-imidazole

CAS No.: 18994-77-9

Cat. No.: VC21049242

Molecular Formula: C6H6N2

Molecular Weight: 106.13 g/mol

* For research use only. Not for human or veterinary use.

1-(prop-2-yn-1-yl)-1H-imidazole - 18994-77-9

Specification

CAS No. 18994-77-9
Molecular Formula C6H6N2
Molecular Weight 106.13 g/mol
IUPAC Name 1-prop-2-ynylimidazole
Standard InChI InChI=1S/C6H6N2/c1-2-4-8-5-3-7-6-8/h1,3,5-6H,4H2
Standard InChI Key UGOQKSGJGCADAG-UHFFFAOYSA-N
SMILES C#CCN1C=CN=C1
Canonical SMILES C#CCN1C=CN=C1

Introduction

Structural and Physicochemical Properties

Molecular Structure

The compound features a five-membered imidazole ring with a propargyl group (C≡C-CH₂-) attached to the nitrogen atom at position 1. The planar aromatic structure is stabilized by delocalized π-electrons, while the alkyne group enables participation in cycloaddition and coordination reactions .

Key Structural Features

FeatureDescription
Molecular FormulaC₆H₆N₂
Molecular Weight106.13 g/mol
SMILESC#CCN1C=CN=C1
InChIKeyUGOQKSGJGCADAG-UHFFFAOYSA-N

Physical Properties

Experimental and predicted data highlight its behavior under standard conditions:

PropertyValueSource
Melting Point76–78°CChemBK
Boiling Point99–101°C (2 Torr)ChemBK
Density0.92 ± 0.1 g/cm³ (predicted)ChemBK
SolubilitySoluble in polar aprotic solventsPubChem

Synthesis and Preparation

Common Synthetic Routes

Two primary methods dominate industrial and academic synthesis:

Route 1: Nucleophilic Substitution

Imidazole reacts with propargyl bromide in the presence of a strong base (e.g., NaH) under inert conditions (THF, argon) .

Reaction Steps

  • Base Activation: NaH deprotonates imidazole, generating a nucleophilic species.

  • Alkylation: Propargyl bromide attacks the nitrogen, forming the propargyl-imidazole bond.

  • Workup: Acidic quenching isolates the product.

Yield: ~80–90% under optimized conditions.

Route 2: Phosgene-Mediated Synthesis

Propargyl alcohol reacts with phosgene to form propargyl chloroformate, which then reacts with imidazole :

StepReagents/ConditionsPurpose
1Propargyl alcohol + phosgeneGenerate propargyl chloroformate
2Imidazole + triethylamineNucleophilic substitution

Yield: ~94% for the final product .

Applications in Chemistry and Biology

Click Chemistry and Bioconjugation

The terminal alkyne enables Cu(I)-catalyzed azide-alkyne cycloaddition (CuAAC), forming triazole linkages. This reaction is pivotal in:

  • Drug Development: Synthesizing bioactive molecules (e.g., antimicrobial agents).

  • Materials Science: Creating polymers and macrocycles for ion-selective membranes.

Coordination Chemistry

The imidazole nitrogen and alkyne group act as ligands for metal complexes:

  • Catalysis: Forms N-heterocyclic carbene (NHC) ligands for Au(I)/Cu(I) catalysts in nitroarene reduction.

  • Sensors: Metal-coordinated imidazoles exhibit luminescent properties for detection applications.

ActivityTarget Organism/Cell LineMIC/IC₅₀ ValueSource
AntimicrobialStaphylococcus aureus32 µg/mLBenchchem
AnticancerPC3 Prostate Cancer15 µMBenchchem

Comparative Analysis with Similar Compounds

Substituent Effects

The propargyl group’s reactivity contrasts with other substituents:

CompoundSubstituentReactivity ProfileApplications
1-BenzylimidazoleBenzylLimited alkyne reactivityIonic liquids, surfactants
1-(Prop-2-ynyl)benzimidazolePropargylEnhanced CuAAC and coordinationAntimicrobial agents
1-(Thiophen-2-yl)imidazoleThiopheneπ-π stacking, redox activityConductive polymers

Future Directions

  • Mechanistic Studies: Elucidating enzyme inhibition pathways (e.g., α-amylase, lipase).

  • Material Science: Expanding applications in energy storage and electronic materials.

  • Therapeutic Development: Evaluating in vivo efficacy for cancer and infectious diseases.

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